3,3',5,5'-Tetrachlorobiphenyl
Overview
Description
3,3’,5,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl, which is a class of synthetic organic chemicals known for their chemical stability and resistance to environmental degradation. This compound consists of a biphenyl structure where both phenyl rings are substituted with chlorine atoms at the 3 and 5 positions . It is known for its persistence in the environment and potential to bioaccumulate in living organisms .
Mechanism of Action
Target of Action
The primary target of 3,3’,5,5’-Tetrachlorobiphenyl is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .
Mode of Action
It’s known that the compound can bind to its target, estrogen sulfotransferase . This interaction may result in changes in the enzyme’s activity, potentially affecting the regulation of estrogen in the body .
Biochemical Pathways
It’s likely that the compound’s interaction with estrogen sulfotransferase could impact pathways related to estrogen regulation .
Pharmacokinetics
It’s known that the compound has a slow rate of metabolism and excretion, which is slower than would be predicted according to its degree of chlorination .
Result of Action
It’s known that the compound can affect the activity of estrogen sulfotransferase, which could potentially impact the regulation of estrogen in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,5,5’-Tetrachlorobiphenyl. For instance, the compound has been detected in the environment, indicating its persistence and potential for bioaccumulation . This suggests that environmental conditions could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P-450, a key enzyme involved in drug metabolism and bioactivation . The nature of these interactions involves the incorporation of radioactivity into rat erythrocytes, resulting in covalent binding of reactive metabolites to hemoglobin .
Cellular Effects
3,3’,5,5’-Tetrachlorobiphenyl can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause an increase in incorporation of radioactivity to added rat erythrocytes .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetrachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to cytochrome P-450, leading to an increase in incorporation of radioactivity to added rat erythrocytes .
Temporal Effects in Laboratory Settings
The effects of 3,3’,5,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3,3’,5,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
3,3’,5,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One method involves the use of a Lewis acid catalyst to facilitate the chlorination reaction. The reaction is carried out in a solvent such as dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrachlorobiphenyl involves large-scale chlorination processes. The biphenyl is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted in a chlorination reactor, and the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
3,3’,5,5’-Tetrachlorobiphenyl has several applications in scientific research:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated biphenyls in the environment.
Toxicology: Investigated for its toxic effects on living organisms and its potential role as an endocrine disruptor.
Analytical Chemistry: Employed in the development of analytical methods for detecting polychlorinated biphenyls in environmental samples.
Material Science: Used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,3,4,5-Tetrachlorobiphenyl: Differently substituted tetrachlorobiphenyl.
2,3,5,6-Tetrachlorobiphenyl: Another isomer with a distinct substitution pattern.
Uniqueness
3,3’,5,5’-Tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its symmetrical structure and the positions of chlorine atoms make it a valuable compound for studying the effects of chlorination on biphenyl properties .
Properties
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWFJSRHLYRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058657 | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-52-5, 12672-29-6, 12737-87-0 | |
Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KC 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,3',5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5'-Tetrachlorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine position on the biphenyl rings affect the metabolism of PCBs like 3,3',5,5'-tetrachlorobiphenyl?
A: Research indicates that the position of chlorine atoms significantly impacts the metabolism of PCBs. A study on the pharmacokinetics of this compound in rats found that its metabolism and excretion were slower than predicted based solely on its degree of chlorination []. This suggests that the specific arrangement of chlorine atoms influences the molecule's susceptibility to metabolic breakdown. The researchers propose that the relative rates of metabolism for various PCBs, including this compound, correlate with the number of adjacent unsubstituted carbon atom pairs on the biphenyl rings. These vicinal hydrogens are thought to be crucial for the enzymatic reactions involved in PCB metabolism by mammals.
Q2: Can antibodies be developed to specifically detect and quantify this compound and related compounds?
A: Yes, researchers have successfully developed monoclonal antibodies that demonstrate selectivity towards this compound and other coplanar polychlorinated biphenyls (Co-PCBs) []. These antibodies were produced by immunizing mice with a 3,3',5,5'-tetrachlorobiphenoxybutyric acid-keyhole limpet hemocyanin conjugate. One monoclonal antibody, Mab-4444, exhibited high sensitivity for this compound in an enzyme-linked immunosorbent assay (ELISA) and cross-reacted with various Co-PCB congeners. Furthermore, a single-chain variable fragment (scFv) antibody derived from Mab-4444 was produced in Escherichia coli, maintaining similar sensitivity to the parent antibody in ELISA. These findings highlight the potential for developing highly specific antibodies for monitoring Co-PCB residues, including this compound.
Q3: How does the structure of this compound influence its conformation in solution?
A: The three-dimensional structure of this compound in solution has been investigated using nuclear magnetic resonance (NMR) spectroscopy []. By analyzing the proton NMR spectrum of this compound dissolved in a nematic liquid crystal, researchers determined that it adopts a twisted conformation rather than being planar or freely rotating. This twisting is attributed to the steric hindrance caused by the chlorine atoms in the meta positions of the biphenyl rings. The study estimated a dihedral angle of approximately 34° 20' between the two phenyl rings. These findings highlight the influence of substituent effects on molecular conformation, even in solution.
Q4: Is this compound susceptible to biodegradation, and what types of organisms might be involved?
A: Research suggests that certain white-rot fungi possess the ability to degrade this compound []. A study compared the biodegradation capabilities of four different white-rot fungi: Phanerochaete chrysosporium, Agaricus bisporus (portobello), Lentinula edodes (shiitake), and Grifola frondosa (maitake). The results indicated that P. chrysosporium and L. edodes (shiitake) were particularly effective in degrading this compound present in contaminated substrates. The researchers suggest that the enzymes phenol oxidase and peroxidase, produced by these fungi, play a role in the biodegradation process. These findings underscore the potential of utilizing specific fungal species for the bioremediation of environments contaminated with PCBs like this compound.
Q5: Can pesticides contribute to the release of this compound and other dioxin-like compounds into the environment?
A: Yes, pesticide use can contribute to the environmental release of this compound and other dioxins []. Research has shown that pesticides can contain these compounds as manufacturing impurities or release them through degradation processes. For example, pentachloronitrobenzene (PCNB) formulations, both currently used and banned, were found to contain high levels of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), including this compound. Additionally, sunlight exposure can induce the formation of PCDD/Fs from precursor compounds present in certain pesticides. These findings highlight the importance of monitoring and regulating PCDD/F levels in pesticides to minimize their release into the environment.
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